4-[(3-Aminophenyl)amino]cyclohexanol

Catalog No.
S14245769
CAS No.
M.F
C12H18N2O
M. Wt
206.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(3-Aminophenyl)amino]cyclohexanol

Product Name

4-[(3-Aminophenyl)amino]cyclohexanol

IUPAC Name

4-(3-aminoanilino)cyclohexan-1-ol

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

InChI

InChI=1S/C12H18N2O/c13-9-2-1-3-11(8-9)14-10-4-6-12(15)7-5-10/h1-3,8,10,12,14-15H,4-7,13H2

InChI Key

WZFPESXWFZYTKW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1NC2=CC=CC(=C2)N)O

4-[(3-Aminophenyl)amino]cyclohexanol, also known as 4-aminocyclohexanol, is an organic compound characterized by its amine and alcohol functional groups. Its molecular formula is C13H19N2O, and it has a molecular weight of 219.31 g/mol. The compound features a cyclohexanol ring substituted with an amino group at the para position relative to another amino group attached to a phenyl ring. This unique structure contributes to its diverse chemical reactivity and biological activity.

  • Oxidation: This compound can be oxidized to yield corresponding ketones or aldehydes, often using agents like potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to form cyclohexylamine derivatives, typically employing reducing agents such as lithium aluminum hydride.
  • Substitution: The amino group can participate in substitution reactions, allowing for the formation of various derivatives, including butyric acid esters when reacted with butyric acid derivatives.

This compound has shown significant biological activity, particularly in pharmaceutical applications. As an intermediate in drug synthesis, it plays a crucial role in the production of various therapeutic agents. For example, it is involved in the synthesis of Ambroxol hydrochloride, a well-known expectorant. The biological effects of 4-[(3-Aminophenyl)amino]cyclohexanol are largely dependent on the final pharmaceutical product it helps create. Studies indicate that structural modifications can significantly influence its binding affinity to specific receptors, such as β2 and M3 receptors .

Several synthesis methods have been developed for 4-[(3-Aminophenyl)amino]cyclohexanol:

  • From Cyclohexanal and Ammonia: This method involves reacting cyclohexanal with ammonia under basic conditions to produce the desired aminocyclohexanol.
  • Hydrogenation of p-Acetamidophenol: In this approach, p-acetamidophenol is catalytically hydrogenated in an aqueous or alcoholic solution to yield 4-aminocyclohexanol.
  • Enzymatic Synthesis: Recent studies have explored biocatalytic routes involving ketoreductases and amine transaminases to achieve stereoselective synthesis of both cis and trans isomers of 4-aminocyclohexanol .

4-[(3-Aminophenyl)amino]cyclohexanol has several applications:

  • Pharmaceutical Industry: It serves as a key intermediate in the synthesis of various drugs, particularly those targeting respiratory conditions.
  • Chemical Research: Used in studies exploring structure-activity relationships and drug design due to its unique functional groups.
  • Catalysis: It can act as a ligand in metal complexes for catalytic applications in organic synthesis .

Research on interaction studies indicates that 4-[(3-Aminophenyl)amino]cyclohexanol interacts with various biological targets. Its derivatives have been studied for their binding affinities to different receptors, influencing their pharmacological profiles. For instance, modifications on the cyclohexane ring can enhance or diminish activity against specific targets, showcasing the importance of structural variations in drug efficacy .

Several compounds share structural similarities with 4-[(3-Aminophenyl)amino]cyclohexanol. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
Ambroxol HydrochlorideContains a bromine atom on the phenyl ringKnown for its mucolytic properties
Paracetamol (Acetaminophen)Hydroxyl and amide groupsWidely used analgesic and antipyretic
CyclohexylamineSimple cyclohexane amineUsed in rubber processing and as a corrosion inhibitor
N-(2-Amino-3,5-dibromobenzyl)-trans-4-aminocyclohexanolContains dibromobenzyl substituentEnhanced expectorant properties compared to 4-aminocyclohexanol

The uniqueness of 4-[(3-Aminophenyl)amino]cyclohexanol lies in its specific arrangement of functional groups and its role as an intermediate in synthesizing other biologically active compounds, which may not be present in the similar compounds listed above .

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

206.141913202 g/mol

Monoisotopic Mass

206.141913202 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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